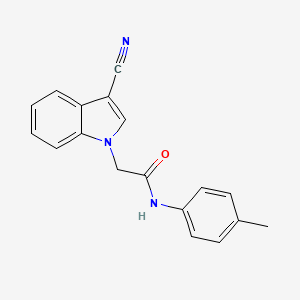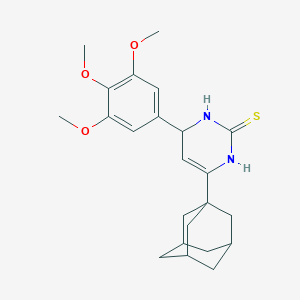![molecular formula C24H22ClNO4 B10954034 Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10954034.png)
Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl ester group, a chlorophenoxy moiety, and a benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps, including esterification, amidation, and chlorination reactions. The starting materials often include 2-chlorophenol, benzoyl chloride, and isopropyl alcohol. The reaction conditions may involve the use of catalysts, such as sulfuric acid or hydrochloric acid, and solvents like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In the medical field, ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE is explored for its potential therapeutic properties. It may have applications in the development of new drugs or as a lead compound in drug discovery.
Industry: Industrially, this compound can be used in the formulation of specialty chemicals, such as coatings, adhesives, or pharmaceuticals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic regulation. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
- ISOPROPYL 4-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE
- ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Comparison: Compared to similar compounds, ISOPROPYL 2-({4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)BENZOATE exhibits unique properties due to the presence of the chlorophenoxy and benzoylamino groups. These functional groups contribute to its reactivity and potential applications. The compound’s structural features may result in different binding affinities and biological activities compared to its analogs.
Properties
Molecular Formula |
C24H22ClNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-[(2-chlorophenoxy)methyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H22ClNO4/c1-16(2)30-24(28)19-7-3-5-9-21(19)26-23(27)18-13-11-17(12-14-18)15-29-22-10-6-4-8-20(22)25/h3-14,16H,15H2,1-2H3,(H,26,27) |
InChI Key |
LWGIOZANCBVFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10953960.png)
![3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10953964.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10953975.png)
![1-ethyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953976.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953981.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B10953989.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10953996.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954001.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B10954002.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954004.png)
![1-(difluoromethyl)-N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954005.png)


![1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylthiourea](/img/structure/B10954033.png)
